![molecular formula C11H9ClN2OS B5176834 2-[(2-chlorobenzyl)thio]-4(3H)-pyrimidinone CAS No. 6342-22-9](/img/structure/B5176834.png)
2-[(2-chlorobenzyl)thio]-4(3H)-pyrimidinone
Overview
Description
- "2-[(2-chlorobenzyl)thio]-4(3H)-pyrimidinone" is a compound with significant pharmacological importance. It belongs to a class of compounds known as pyrimidinones, which are known for their diverse biological activities (Galvão et al., 2014).
Synthesis Analysis
- A method for the synthesis of related pyrimidinone compounds involves a four-component reaction using ketones, ethyl cyanoacetate, S8, and formamide, which offers a step-efficient and environmentally friendly approach (Shi et al., 2018).
- Another synthesis method involves the reaction of 6-amino-2,3-dihydro-2-thioxo-4(1H)-pyrimidinone with chalcones (Quiroga et al., 1992).
Molecular Structure Analysis
- X-ray structure determination and NMR characterization have been used to study the structure of similar fused heterocycles with a pyrimidinone ring. These studies provide insight into the molecular conformation and bonding arrangements in these compounds (Sawada et al., 1988).
Chemical Reactions and Properties
- The chemical properties of pyrimidinone derivatives, including their reaction with chloroformyl isocyanate and subsequent methylation, have been studied, revealing details about their reactivity and potential chemical transformations (Sawada et al., 1988).
Physical Properties Analysis
- Pyrimidinone derivatives exhibit distinct physical properties, including melting points and solubility, which can be analyzed through various spectroscopic techniques (Galvão et al., 2014).
Chemical Properties Analysis
- The chemical properties of pyrimidinone derivatives are influenced by the position of sulfur atoms in the molecule. This can affect their electronic spectra and biological activity profiles (Zadorozhny et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-1H-pyrimidin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2OS/c12-9-4-2-1-3-8(9)7-16-11-13-6-5-10(15)14-11/h1-6H,7H2,(H,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMVCGYKVVHRCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=CC(=O)N2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90286937 | |
Record name | 2-[(2-chlorobenzyl)thio]pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90286937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6342-22-9 | |
Record name | NSC49442 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49442 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC48369 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48369 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(2-chlorobenzyl)thio]pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90286937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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